Compound Description: DBTFP-1 is a tri-fluorinated chalcone synthesized via Claisen-Schmidt condensation []. Computational studies (DFT and TD-DFT) reveal a lower band gap for DBTFP-1 compared to its counterpart DBTFP-2, suggesting increased intramolecular charge transfer []. This characteristic is linked to its notable antimicrobial activity against P. vulgaris, S. aureus, A. niger, and C. albicans [].
Compound Description: Similar to DBTFP-1, DBTFP-2 is also a tri-fluorinated chalcone synthesized via Claisen-Schmidt condensation, differing only in the substitution on the phenyl ring attached to the propenone linker (trifluoromethoxy instead of trifluoromethyl) []. This subtle change impacts its electronic properties, leading to a larger band gap compared to DBTFP-1, and potentially influencing its antimicrobial activity [].
Relevance: DBTFP-2, like DBTFP-1, shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl core with (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone []. The structural variation at the carbonyl group's alpha carbon further emphasizes the significance of substituent effects on the shared scaffold. The presence of both DBTFP-1 and DBTFP-2 underscores the potential of modifications within this chemical class for modulating biological properties.
Compound Description: Compound 1l is a thiophene-2-carboxamide derivative investigated for its anticancer properties []. This compound demonstrates significant VEGFR1 inhibition (IC50 = 2.5 μM) and exhibits anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration []. Additionally, it shows P-gp efflux pump inhibitory activity and enhances the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells [].
Relevance: Although Compound 1l lacks the exact 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety present in (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, it possesses the structurally similar benzo[d][1,3]dioxol-5-yl group []. This similarity highlights the relevance of exploring compounds with variations in the heterocyclic ring system while maintaining a similar overall structure. The biological activities observed for Compound 1l further emphasize the potential of these structural motifs in drug discovery.
Compound Description: This thiophene-2-carboxamide derivative, Compound 1m, closely resembles Compound 1l, featuring a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group instead of benzo[d][1,3]dioxol-5-yl []. This compound demonstrates VEGFR1 inhibition (IC50 = 1.9 μM) and anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration []. It also inhibits P-gp efflux pumps and enhances the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells [].
Compound Description: This compound, designated as 35b, is a potent and selective JNK3 inhibitor (IC50 = 9.7 nM) exhibiting neuroprotective effects against amyloid β-induced neuronal cell death []. Its design involved modifying a benzimidazole scaffold with aryl groups and hydroxylation, leading to improved potency and selectivity for JNK3 over other JNK isoforms (JNK1 and JNK2) [].
Relevance: Compound 35b shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group with (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, highlighting the recurrence of this structural motif across different compound classes []. Notably, Compound 35b incorporates this group within a complex, multi-ring system, illustrating its versatility in medicinal chemistry and its potential application in targeting various therapeutic areas.
Compound Description: DDPB is a deep blue emitter designed for use in organic light-emitting devices (OLEDs) []. It exhibits strong orbital-coupling transitions, leading to efficient deep blue emission at 435 nm with a good external quantum efficiency [].
Relevance: DDPB incorporates the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit within its structure, showcasing the application of this group in materials science and specifically in OLED technology []. While the target compound, (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, might not be intended for OLED applications, this connection highlights the diverse applications of this structural motif beyond traditional medicinal chemistry.
Compound Description: CDDPI is another blue emissive material designed for OLEDs, exhibiting enhanced singlet exciton utilization due to its small singlet-triplet splitting []. It has demonstrated higher electroluminescent efficiencies compared to its structural analogue, DBDPA [].
Relevance: Similar to DDPB, CDDPI utilizes the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit within its structure for OLED applications []. This further emphasizes the versatility of this group in materials science and its relevance beyond the scope of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone's potential applications.
Relevance: Like CDDPI, DBDPA incorporates the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit for OLED applications []. This further supports the versatility of this group in material science and reinforces the broader context of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone's potential applications.
Compound Description: DPIAPPB is a multifunctional, thermally stable blue emitter with a hybridized local charge transfer state (HLCT) and hot exciton properties, making it suitable for OLED applications []. Despite its high photoluminescence quantum yield, its device efficiency is slightly lower compared to its analogue, CADPPI [].
Relevance: DPIAPPB, similar to other OLED materials discussed, incorporates the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit in its structure []. This emphasizes the consistent utilization of this structural motif in materials science, specifically for developing efficient blue emitters in OLED technology, and reinforces the broader context of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone's potential applications.
Compound Description: CADPPI is a multifunctional blue emitter with high thermal stability, HLCT, and hot exciton properties, making it suitable for OLEDs []. It exhibits high photoluminescence quantum yield and its device performance exceeds that of DPIAPPB, demonstrating high current efficiency, power efficiency, and external quantum efficiency [].
Relevance: Similar to DPIAPPB, CADPPI incorporates the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit in its structure, specifically for enhancing its performance as a blue emitter in OLED devices []. This reinforces the significance of this structural element in material science and broadens the context of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone's potential applications beyond traditional medicinal chemistry.
Compound Description: This compound, designated as Compound 1, is a blue-emissive phenanthroimidazole derivative designed for use in non-doped organic light-emitting devices (OLEDs) []. It exhibits a triplet-triplet annihilation (TTA) process due to 2ET1 > ES1, which contributes to its electroluminescent properties [].
Relevance: Compound 1 shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit with (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, indicating the continued importance of this structural motif in materials science, particularly in the development of OLED technologies []. This connection highlights the diverse applications of this structural element beyond its potential uses in medicinal chemistry.
Compound Description: This compound, designated as Compound 2, is another blue-emissive phenanthroimidazole derivative designed for OLED applications []. Like Compound 1, it also exhibits a triplet-triplet annihilation (TTA) process, contributing to its electroluminescent properties []. The presence of a methoxy group on the naphthalene ring distinguishes it from Compound 1, potentially influencing its electronic and optical properties.
Relevance: Compound 2, similar to Compound 1, shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit with (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, demonstrating the consistent use of this structural motif in the development of OLED materials []. The inclusion of both compounds highlights the exploration of structural variations within this class of compounds for optimizing their properties in OLED applications.
Compound Description: Compound 3, a blue-emissive pyrenyl dihydrobenzodioxin phenanthroimidazole derivative, is designed for non-doped OLEDs and exhibits efficient blue emission at 450 nm []. Its high luminance, power efficiency, and external quantum efficiency are attributed to the TTA contribution to the electroluminescent process [].
Relevance: Like the previous OLED materials, Compound 3 incorporates the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit within its structure []. This consistent utilization emphasizes the importance of this structural element in materials science, specifically in the development of OLED technologies, and reinforces the broader context of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone's potential applications.
Compound Description: This compound, a hybrid of two known bioactive scaffolds, was identified as a potent inhibitor of the PD-1/PD-L1 interaction, an immune checkpoint utilized by cancer cells [, ]. With an IC50 of 339.9 nM, its potency surpasses that of the known bioactive compound from which it was derived [, ].
Relevance: This potent PD-1/PD-L1 inhibitor shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit with (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, further showcasing the recurring presence and significance of this structural motif in medicinal chemistry [, ]. The identification of this inhibitor through scaffold hopping, a technique for combining elements of known bioactive molecules, underscores the potential of leveraging such approaches for discovering novel therapeutics with enhanced properties.
Compound Description: Compound I, a Uracil-5-Tertiary Sulfonamide, was investigated computationally using DFT methods with B3LYP/6-31+G(d,p) and B3LYP/6-311+G(2d,p) basis sets []. The study focused on predicting NMR (1H, 13C), FT-Raman, FT-IR, and UV-Vis spectral data []. Additionally, pharmacokinetic properties (ADMET), drug similarity, bioactivity scores, logP, and pKa were calculated using various software tools like Molinspiration, pkCSM, SwissADME, and ChemAxon [].
Relevance: Compound I, like many other compounds in this list, contains the 2,3-dihydrobenzo[b][1,4]dioxin moiety within its structure. This recurring presence highlights the versatility of this group in medicinal chemistry and its potential for influencing various physicochemical and pharmacokinetic properties []. Comparing Compound I to (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone further emphasizes the importance of understanding how subtle structural changes can impact a compound's overall profile.
Compound Description: Compound II, another Uracil-5-Tertiary Sulfonamide, was subjected to the same computational investigations as Compound I, including DFT calculations for spectral data prediction and assessments of physicochemical and pharmacokinetic properties using various software tools [].
Relevance: While Compound II lacks the 2,3-dihydrobenzo[b][1,4]dioxin moiety found in (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone and Compound I, its inclusion in the study alongside Compound I suggests an exploration of structural variations within the Uracil-5-Tertiary Sulfonamide class []. This comparison helps understand how incorporating specific structural motifs, like the 2,3-dihydrobenzo[b][1,4]dioxin group, can influence a compound's overall profile, including its potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.